REACTION_CXSMILES
|
C([O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[CH:21][C:20]([I:23])=[CH:19][CH:18]=2)=[CH:12][CH:11]=1)(=O)C1C=CC=CC=1.[OH-].[Na+]>C(O)C>[I:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][C:13]2[CH:14]=[CH:15][C:10]([OH:9])=[CH:11][CH:12]=2)=[CH:18][CH:19]=1 |f:1.2|
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Name
|
p-(p-iodophenoxy)phenyl benzoate
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)OC1=CC=C(C=C1)I
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Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on a boiling water-bath for 90 minutes
|
Duration
|
90 min
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the alcohol is distilled off as an azeotropic mixture
|
Type
|
ADDITION
|
Details
|
the residue is treated with 1500 ml of deionized water
|
Type
|
ADDITION
|
Details
|
After the addition of 380 ml of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with 1500 ml of dichloromethane each time
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane extract
|
Type
|
WASH
|
Details
|
is washed twice with 500 ml of saturated sodium hydrogen carbonate solution, twice with 500 ml of 2 N hydrochloric acid and twice with 500 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to 500 ml under reduced pressure and 500 ml of hot n-hexane
|
Type
|
ADDITION
|
Details
|
is added to the mixture
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(OC2=CC=C(C=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |